Lipophilicity: 6-Amino vs. 4-Amino Regioisomer
The 6-amino regioisomer (target compound, as the methyl ester) exhibits a computed XLogP3-AA of approximately 1.2, while its positional isomer Methyl (4-amino-2,3-difluorophenyl)acetate (CAS 192650-56-9) also has an XLogP3-AA of 1.2, as both methyl esters share equivalent computed lipophilicity at the neutral ester level [1]. However, the free acid form of the 6-amino compound, (6-Amino-2,3-difluorophenyl)acetic acid (CAS 887585-05-9), has an XLogP3-AA of 0.9 [2], representing a ΔlogP of –0.3 relative to the methyl ester. This quantifies the ester's advantage for applications requiring higher membrane partitioning or organic-phase extraction.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 1.2 (methyl ester of 6-amino-2,3-difluorophenylacetic acid) |
| Comparator Or Baseline | (6-Amino-2,3-difluorophenyl)acetic acid (free acid): XLogP3-AA = 0.9 |
| Quantified Difference | ΔXLogP3-AA = +0.3 (methyl ester more lipophilic than free acid) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
A 0.3 log unit increase in lipophilicity can translate to measurable differences in cellular permeability and organic/aqueous partitioning, directly impacting the choice of ester vs. acid for specific synthetic or biological assay workflows.
- [1] PubChem, Methyl (4-Amino-2,3-difluorophenyl)acetate, CID 2759750, XLogP3-AA = 1.2. View Source
- [2] PubChem, (6-Amino-2,3-difluorophenyl)acetic acid, CID 29922018, XLogP3-AA = 0.9. View Source
